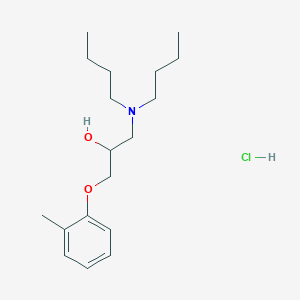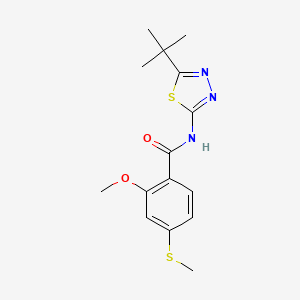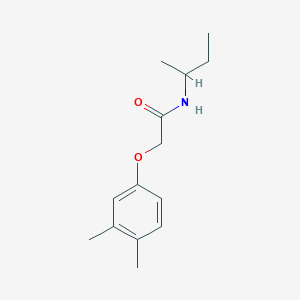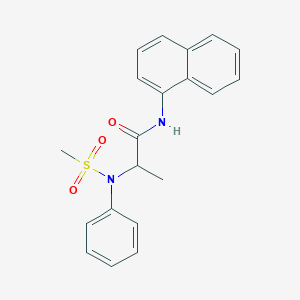
1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride
Descripción general
Descripción
1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the functions and mechanisms of β2-adrenergic receptors.
Mecanismo De Acción
1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 acts as a competitive antagonist at β2-adrenergic receptors. It binds to the receptor and prevents the binding of endogenous agonists, such as epinephrine and norepinephrine. This results in a decrease in the activity of β2-adrenergic receptors.
Biochemical and Physiological Effects:
1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the relaxation of airway smooth muscle, reduce heart rate and contractility, and decrease lipolysis in adipose tissue. It has also been shown to have anti-inflammatory effects in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 in lab experiments is its high selectivity for β2-adrenergic receptors. This makes it a useful tool for studying the functions and mechanisms of these receptors. However, one limitation of using 1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is its relatively low potency compared to other β2-adrenergic receptor antagonists. This can make it difficult to achieve complete inhibition of receptor activity in some experiments.
Direcciones Futuras
There are several future directions for research involving 1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551. One area of interest is the development of more potent and selective β2-adrenergic receptor antagonists for use in research and clinical settings. Another area of interest is the investigation of the role of β2-adrenergic receptors in various diseases and conditions, such as asthma and heart failure. Additionally, there is potential for the use of 1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 in drug discovery efforts aimed at developing new treatments for these and other conditions.
Aplicaciones Científicas De Investigación
1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is commonly used in scientific research to study the functions and mechanisms of β2-adrenergic receptors. It is often used as a reference compound in binding studies to determine the affinity of other ligands for β2-adrenergic receptors. It is also used in studies to investigate the role of β2-adrenergic receptors in various physiological processes, such as respiratory function and cardiac function.
Propiedades
IUPAC Name |
1-(dibutylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c1-4-6-12-19(13-7-5-2)14-17(20)15-21-18-11-9-8-10-16(18)3;/h8-11,17,20H,4-7,12-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPKIVHAJMRQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(COC1=CC=CC=C1C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B3978518.png)
![1-benzyl-5-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-tetrazole](/img/structure/B3978526.png)
![4-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3978542.png)
![N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978555.png)
![N-[3-(diethylamino)-2-hydroxypropyl]-N-phenyl-2-naphthalenesulfonamide](/img/structure/B3978562.png)
![N-(2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3978569.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3978573.png)
![methyl N-{[1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}methioninate](/img/structure/B3978574.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B3978592.png)
![4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B3978595.png)

